17-PHENYL TRINOR PROSTAGLANDIN E2

Vue d'ensemble

Description

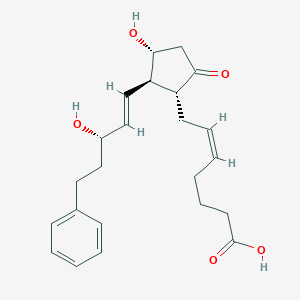

17-Phenyl trinor prostaglandin E2 (17-pt-PGE2) is a synthetic prostaglandin E2 (PGE2) analog characterized by structural modifications that enhance receptor selectivity and metabolic stability. Its chemical structure (C23H30O5, molecular weight 386.481) includes a phenyl substitution at the 17-position and truncation of the ω-chain, distinguishing it from endogenous PGE2 (Fig. 1) . This compound primarily acts as an agonist for EP1 and EP3 prostanoid receptors , mediating diverse physiological effects such as bone remodeling, cellular proliferation, and ion channel modulation (e.g., TRPM7 activation in glioblastoma cells) .

Méthodes De Préparation

La synthèse du 17-Phényl-oméga-trinor-PGE2 implique plusieurs étapes, à partir de la structure de base de la prostaglandine E2Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et de réactifs spécifiques pour assurer la bonne stéréochimie et le placement du groupe fonctionnel .

Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles suivent probablement des voies synthétiques similaires avec des optimisations pour l'échelle, le rendement et la pureté.

Analyse Des Réactions Chimiques

Le 17-Phényl-oméga-trinor-PGE2 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.

Réduction : Ceci peut affecter les groupes carbonyle, les convertissant en groupes hydroxyle.

Substitution : Cette réaction peut se produire au niveau du groupe phényle ou d'autres sites réactifs de la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution .

4. Applications de la recherche scientifique

Le 17-Phényl-oméga-trinor-PGE2 est principalement utilisé dans la recherche scientifique pour étudier les voies de la prostaglandine. Ses applications comprennent :

Chimie : Utilisé comme composé modèle pour étudier les méthodes de synthèse et les mécanismes réactionnels.

Biologie : Investigue le rôle des prostaglandines dans les processus cellulaires.

Médecine : Explore les utilisations thérapeutiques potentielles, en particulier dans la gestion de l'inflammation et de la douleur.

Industrie : Applications limitées, principalement dans la production de produits chimiques de recherche.

5. Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs EP1 et EP3, qui font partie de la famille des récepteurs de la prostaglandine. Cette liaison conduit à l'activation de diverses voies de signalisation intracellulaires, notamment l'inhibition de l'adénylate cyclase et la modulation des niveaux d'AMP cyclique. Ces voies sont impliquées dans des processus tels que l'agrégation plaquettaire et la contraction des muscles lisses .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 17-phenyl trinor PGE2 can be categorized into several domains:

A. Chemistry

- Model Compound : It is used to study synthetic methods and reaction mechanisms related to prostaglandins.

- Synthetic Pathways : Researchers explore feasible synthetic routes for producing this compound, which involve various chemical reactions such as oxidation and substitution.

B. Biology

- Cellular Studies : The compound is utilized in cell line studies to investigate the role of prostaglandins in cellular processes. Various cell types have been employed, including human uterine smooth muscle cells and rat spinal dorsal horn neurons.

- Signal Transduction Research : Its interaction with EP receptors helps elucidate the signaling pathways activated by prostaglandins.

C. Medicine

- Therapeutic Potential : Investigations focus on its potential use in treating conditions associated with inflammation and pain management.

- Antifertility Studies : In animal models, it has been found to be 4.4 times more potent than PGE2 as an antifertility agent in hamsters, with an effective dose (ED50) value of 350 µg/kg .

Case Studies and Research Findings

Several studies have explored the applications and effects of 17-phenyl trinor PGE2:

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that treatment with varying concentrations of 17-phenyl trinor PGE2 significantly reduced cytokine production in macrophages.

| Concentration (µM) | TNF-alpha Production (%) | IL-6 Production (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 75 | 70 |

| 50 | 50 | 40 |

| 100 | 30 | 25 |

Study 2: Antifertility Activity

In vivo studies indicated that the compound effectively inhibits fertility in hamsters at doses significantly lower than those required for PGE2.

Mécanisme D'action

The compound exerts its effects by binding to the EP1 and EP3 receptors, which are part of the prostaglandin receptor family. This binding leads to the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the modulation of cyclic AMP levels. These pathways are involved in processes such as platelet aggregation and smooth muscle contraction .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Prostaglandin Analogs

Structural and Functional Comparisons

Key Structural Differences

- 17-pt-PGE2 vs. PGE2 :

- 17-pt-PGE2 vs. PGD2 and PGF2α Analogs: PGD2 and PGE2 are isobaric but differ in stereochemistry at C9 and C11, leading to divergent receptor affinities (DP vs. EP receptors) . 17-Phenyl trinor PGF2α ethyl amide (Bimatoprost) replaces the carboxylic acid with an ethyl amide, enhancing corneal permeability for ocular applications .

Receptor Selectivity

Pharmacological and Therapeutic Profiles

Bone Remodeling

- 17-pt-PGE2 :

- PGE2 :

Table 1: Bone Parameters After Local Administration of 17-pt-PGE2 vs. PGE2

| Parameter | PGE2 (30 µM) | 17-pt-PGE2 (30 µM) |

|---|---|---|

| Bone Volume (BV/TV) | +91.3% | +81.7% |

| BMD Increase | Significant | Significant |

| Key Pathway | EP4 | EP1/EP3 |

Metabolic Stability and Pharmacokinetics

Activité Biologique

17-Phenyl trinor prostaglandin E2 (17-PTPGE2), also known as 17-phenyl-omega-trinor-PGE2, is a synthetic derivative of prostaglandin E2 (PGE2) that exhibits unique biological properties. Prostaglandins are lipid compounds derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, blood pressure regulation, and reproductive functions. The modification of the prostaglandin structure, particularly the introduction of a phenyl group and the removal of certain carbon atoms, alters its biological activity and receptor interactions.

Chemical Structure

17-PTPGE2 retains the characteristic 20-carbon skeleton of prostaglandins but features modifications that enhance its potency and selectivity for specific receptors. The molecular formula is .

Physical Properties

- Solubility : Practically insoluble in water.

- Acidity : Exhibits acidic properties typical of prostaglandins.

17-PTPGE2 primarily interacts with prostanoid receptors, specifically the EP1, EP3, and EP4 subtypes. These receptors are G-protein-coupled receptors (GPCRs) that mediate various cellular responses upon activation by prostaglandins .

Potency Comparison

Research indicates that 17-PTPGE2 exhibits varying degrees of potency compared to its parent compound, PGE2. In several assay systems:

- Antifertility Assay : In hamster models, 17-PTPGE2 demonstrated luteolytic activity approximately 90 times more potent than PGF2α.

- Blood Pressure Response : In rat studies, the pressor potency of 17-PTPGE2 was found to be significantly greater than that of PGE2, indicating a unique profile in cardiovascular responses .

Receptor Activation

The activation of prostanoid receptors by 17-PTPGE2 leads to multiple biological effects:

- EP1 Activation : Involved in mediating vasoconstriction and pain perception.

- EP3 Activation : Plays a role in inhibiting adenylate cyclase activity, impacting smooth muscle contraction.

- EP4 Activation : Associated with anti-inflammatory effects and modulation of immune responses .

Case Studies

- Reproductive Health : A study evaluated the effects of 17-PTPGE2 on estrous cycle synchronization in beef cows. Results indicated enhanced synchronization compared to natural PGE2, suggesting potential applications in veterinary reproductive management.

- Cardiovascular Effects : In a controlled study involving hypertensive rats, administration of 17-PTPGE2 resulted in significant alterations in blood pressure dynamics, showcasing its potential as a therapeutic agent for managing hypertension .

Comparative Activity Table

| Compound | Potency (Relative to PGE2) | Primary Target Receptors | Notable Effects |

|---|---|---|---|

| 17-Phenyl Trinor PGE2 | 5x (pressor response) | EP1, EP3, EP4 | Increased blood pressure; luteolytic |

| Prostaglandin E2 (PGE2) | Baseline | EP1, EP3, EP4 | Vasodilation; inflammation |

| Prostaglandin F2α (PGF2α) | 90x (luteolytic activity) | FP receptor | Uterine contraction; luteolysis |

Q & A

Basic Question: What are the key considerations for preparing stable stock solutions of 17-phenyl trinor PGE2 in experimental settings?

Methodological Answer:

17-Phenyl trinor PGE2 is supplied as a crystalline solid with solubility in organic solvents (e.g., ethanol, DMSO) at ~100 mg/mL. To prepare aqueous solutions, dissolve the compound directly in PBS (pH 7.2; solubility ~0.8 mg/mL) to avoid residual organic solvents, which may interfere with biological assays . Purge solvents with inert gases (e.g., nitrogen) to prevent oxidation. Aqueous solutions should be used within 24 hours due to instability, and long-term storage should be at -20°C in aliquots to avoid freeze-thaw degradation .

Basic Question: How does 17-phenyl trinor PGE2 compare to native PGE2 in potency across different tissue models?

Methodological Answer:

Potency varies by tissue and receptor subtype. In guinea pig ileum, 17-phenyl trinor PGE2 induces contraction at 11 µM, comparable to PGE2. However, it is 4.4× more potent than PGE2 as an antifertility agent in hamsters (ED50: 350 µg/kg vs. PGE2’s 1540 µg/kg) . Tissue-specific differences may arise from variations in EP receptor subtype expression (e.g., EP1 vs. EP3 dominance) or metabolic stability of the analog .

Advanced Question: How can researchers determine the receptor subtype specificity of 17-phenyl trinor PGE2 in complex cellular systems?

Methodological Answer:

Use selective receptor antagonists and calcium mobilization assays. For example, in HEK cells expressing thromboxane receptors, 17-phenyl trinor PGE2-induced [Ca²⁺] responses are blocked by the EP1 antagonist ONO-8713 (IC50: 18.3–25 nM) but not by EP3 antagonists . Pair this with cAMP assays to confirm EP3 activity (if applicable). Cross-validate findings using siRNA knockdown or receptor-null cell lines to isolate contributions of individual receptor subtypes .

Advanced Question: What experimental strategies can address contradictions in reported potency data for 17-phenyl trinor PGE2 across studies?

Methodological Answer:

Contradictions may stem from:

- Receptor heterogeneity : Tissue-specific EP receptor expression profiles (e.g., ileum vs. uterus) .

- Assay conditions : Variations in solvent carriers (e.g., DMSO vs. aqueous buffers) affecting bioavailability .

- Metabolite interference : Degradation products like 15-keto derivatives (reported in F2α analogs) may exhibit antagonistic effects .

To resolve discrepancies, standardize assay protocols (e.g., NIH preclinical guidelines ), use isotopic labeling to track stability, and employ LC-MS to quantify intact compound and metabolites in biological matrices .

Advanced Question: How can researchers design in vivo studies to evaluate the ocular hypotensive effects of 17-phenyl trinor PGE2 analogs?

Methodological Answer:

- Dose selection : Base initial doses on ED50 values from analogous compounds (e.g., 17-phenyl trinor PGF2α ethyl amide, a glaucoma drug) .

- Delivery methods : Use intravitreal implants or topical formulations to mimic clinical administration.

- Endpoints : Measure intraocular pressure (IOP) via tonometry and assess FP receptor activation via immunohistochemistry .

- Controls : Include vehicle controls and native PGE2 to benchmark efficacy. Adhere to ARRIVE guidelines for preclinical reproducibility .

Advanced Question: What methodologies are recommended for identifying and characterizing metabolites of 17-phenyl trinor PGE2?

Methodological Answer:

- In vitro models : Incubate the compound with liver microsomes or primary hepatocytes to simulate Phase I/II metabolism .

- Analytical tools : Use high-resolution LC-MS/MS to detect metabolites (e.g., 15-keto derivatives, ethyl amides) .

- Functional assays : Test metabolites for receptor binding (e.g., FP/EP1/EP3) and compare potency to the parent compound .

Advanced Question: How should researchers validate receptor-binding data for 17-phenyl trinor PGE2 to ensure reproducibility?

Methodological Answer:

- Orthogonal assays : Combine radioligand binding (e.g., ³H-PGE2 displacement) with functional assays (calcium flux, cAMP modulation) .

- Cross-species validation : Test receptor affinity in human, rodent, and primate models to account for interspecies variability .

- Batch consistency : Verify compound purity (>98%) via HPLC and reference certificate of analysis for each batch .

Advanced Question: What statistical and data-presentation practices are critical for publishing studies on 17-phenyl trinor PGE2?

Methodological Answer:

- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .

- Data visualization : Include dose-response curves (log-scale) for potency comparisons and receptor-specificity heatmaps .

- Reproducibility : Share raw datasets, detailed protocols (e.g., NIH preclinical checklist ), and reagent lot numbers in supplementary materials .

Advanced Question: How can researchers resolve discrepancies between in vitro receptor affinity and in vivo efficacy for 17-phenyl trinor PGE2?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations over time to assess bioavailability and half-life .

- Ex vivo models : Use isolated tissue preparations (e.g., gerbil colon) to bridge in vitro and in vivo findings .

- Receptor density mapping : Quantify EP1/EP3 expression in target tissues via qPCR or flow cytometry .

Advanced Question: What strategies mitigate off-target effects of 17-phenyl trinor PGE2 in complex biological systems?

Methodological Answer:

- Proteomic screening : Use phosphoproteomics to identify unintended signaling pathways (e.g., cross-talk with thromboxane receptors) .

- Structure-activity relationships (SAR) : Modify the C-15 or ethyl amide group to enhance selectivity for EP1/EP3 over FP receptors .

- In silico modeling : Perform molecular docking simulations to predict binding affinities for off-target receptors .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBVMYJQWZOGGJ-XYRJXBATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274308 | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38315-43-4 | |

| Record name | 17-Phenyl-ω-trinor-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.